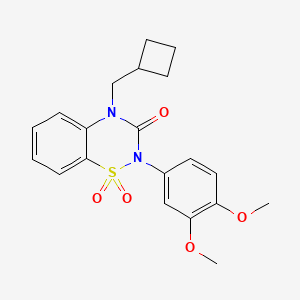
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic molecule that has been used in scientific research for various applications, including drug design and development, biochemical and physiological studies, and laboratory experiments. It is a fluorinated quinoline derivative that has been studied for its pharmacological properties, and its structure and reactivity have been investigated in detail.
Scientific Research Applications
6-Fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as for its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its ability to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been investigated for its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Additionally, it is believed to interact with the serotonin transporter, as well as other proteins and receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several laboratory experiments. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the activity of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. Furthermore, it has been found to modulate the activity of the serotonin transporter and to inhibit platelet aggregation.
Advantages and Limitations for Lab Experiments
The use of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a readily available and relatively inexpensive compound. Additionally, it has a high degree of chemical and biological stability, and it can be synthesized in a relatively straightforward manner. However, it is important to note that the compound can be toxic in high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Future Directions
The potential future directions for 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one are numerous. One potential direction is to further investigate its pharmacological properties and its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential use as an inhibitor of platelet aggregation, as well as its ability to modulate the activity of the serotonin transporter. Additionally, it could be studied for its ability to modulate the activity of other enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Finally, further research could be conducted to explore its potential use as an anti-cancer agent.
Synthesis Methods
The synthesis of 6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one can be achieved through a two-step procedure. The first step involves the condensation of 4-methylbenzoyl chloride with 2-methoxyethyl amine to form the amide intermediate. The second step involves the fluorination of the amide intermediate with N-fluorobenzenesulfonimide to produce the desired compound. The entire procedure is carried out in anhydrous conditions, and the yield of the reaction is typically in the range of 80-90%.
properties
IUPAC Name |
6-fluoro-1-(2-methoxyethyl)-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-13-3-5-14(6-4-13)19(23)17-12-22(9-10-25-2)18-8-7-15(21)11-16(18)20(17)24/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAICVICCPZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B6450728.png)

![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)

![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)


![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)